Crenulatin

Overview

Description

Crenulatin is a flavonol derivative with the molecular formula C₂₅H₂₀O₁₀ . It is isolated from the roots of Rhodiola crenulata, a widely used medicinal herb . This compound has garnered attention due to its unique structure and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Crenulatin can be prepared using a combination of DIAION HP-20 macroporous resin chromatography and silica gel chromatography . The process involves a gradient elution with 5-20% ethanol to remove impurities, followed by separation using a mixture of chloroform and methanol at a volume ratio of 4:1 .

Industrial Production Methods: The industrial production of this compound primarily relies on the extraction from Rhodiola crenulata using the aforementioned chromatographic techniques . This method ensures high purity and yield of the compound, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Crenulatin undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

Crenulatin has a wide range of scientific research applications:

Mechanism of Action

Crenulatin exerts its effects through the regulation of Fas/Bcl-2 expression and caspase-3 activity . It has dual-direction effects on apoptosis, inhibiting it at lower concentrations and stimulating it at higher concentrations . This mechanism involves the modulation of molecular pathways related to cell survival and death .

Comparison with Similar Compounds

- Salidroside

- p-Tyrosol

- Rosavin

Comparison: Crenulatin is unique due to its specific structure and dual-direction effects on apoptosis . While salidroside and p-tyrosol are also derived from Rhodiola crenulata and exhibit similar biological activities, this compound’s ability to modulate apoptosis in a concentration-dependent manner sets it apart .

Biological Activity

Crenulatin, a compound derived from Rhodiola crenulata, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antioxidant, antibacterial, antifungal, and anticancer effects, supported by relevant data and case studies.

Chemical Profile

This compound (C11H20O6) is a coumarin derivative with a complex structure that contributes to its biological activity. Its chemical properties are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C11H20O6 |

| Molecular Weight | 232.28 g/mol |

| CAS Number | 5316128 |

| Solubility | Soluble in ethanol |

Antioxidant Activity

This compound exhibits significant antioxidant properties. In a study evaluating various compounds from R. crenulata, this compound demonstrated strong scavenging activity against free radicals. The IC50 value for hydroxyl radical scavenging was reported between 0.09 to 0.12 mg/mL, indicating its potential as a natural antioxidant agent .

Antibacterial Properties

Research has shown that this compound possesses antibacterial activity against several pathogenic bacteria. The minimum inhibitory concentration (MIC) against Escherichia coli and Staphylococcus aureus was determined to be 5.0 mg/mL, while the minimum bactericidal concentration (MBC) was found to be 10.0 mg/mL for certain strains . This suggests that this compound could be effective in treating bacterial infections.

Antifungal Activity

This compound has also been evaluated for its antifungal properties. It showed an MIC of 625 mg/L against Candida albicans, indicating moderate efficacy in inhibiting fungal growth . This activity highlights its potential use in treating fungal infections.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It was tested on multiple cancer cell lines including HepG2 (liver carcinoma) and MCF-7 (breast cancer). While the results indicated weak to moderate cytotoxic activity, further structure-activity relationship (SAR) studies are necessary to enhance its efficacy against cancer cells .

Case Studies and Research Findings

- Antioxidant Efficacy Study : A comparative study on various extracts from R. crenulata highlighted that compounds like this compound significantly improved cell viability in oxidative stress models, suggesting its role as a protective agent against oxidative damage .

- Antibacterial Assessment : In a controlled laboratory setting, the essential oil containing this compound was tested against common pathogens responsible for gastrointestinal infections. The results confirmed its antibacterial properties, making it a candidate for further pharmaceutical development .

- Antifungal Investigation : A study focusing on the antifungal activity of different coumarins found that this compound effectively inhibited the growth of Candida albicans, supporting its potential use in antifungal therapies .

Properties

IUPAC Name |

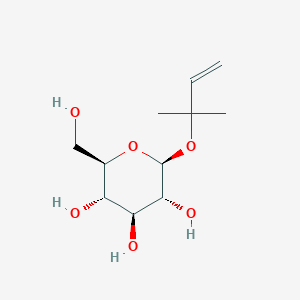

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-methylbut-3-en-2-yloxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O6/c1-4-11(2,3)17-10-9(15)8(14)7(13)6(5-12)16-10/h4,6-10,12-15H,1,5H2,2-3H3/t6-,7-,8+,9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGGZNOPAPRAIG-SPFKKGSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)OC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.